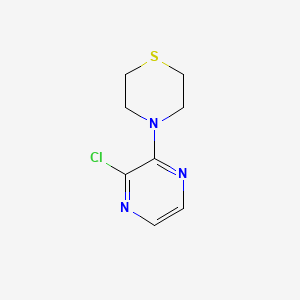

4-(3-Chloropyrazin-2-yl)thiomorpholine

Description

4-(3-Chloropyrazin-2-yl)thiomorpholine is a heterocyclic compound featuring a thiomorpholine ring (a six-membered ring containing one sulfur and one nitrogen atom) substituted at the 4-position with a 3-chloropyrazine moiety.

Properties

IUPAC Name |

4-(3-chloropyrazin-2-yl)thiomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3S/c9-7-8(11-2-1-10-7)12-3-5-13-6-4-12/h1-2H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHLXRFCAIOOME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloropyrazin-2-yl)thiomorpholine typically involves the reaction of 3-chloropyrazine with thiomorpholine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 4-(3-Chloropyrazin-2-yl)thiomorpholine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloropyrazin-2-yl)thiomorpholine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the pyrazine ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrazine derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dihydropyrazine derivatives.

Scientific Research Applications

4-(3-Chloropyrazin-2-yl)thiomorpholine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Chloropyrazin-2-yl)thiomorpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

4-(4-Nitrophenyl)thiomorpholine (Compound 1)

- Synthesis : Prepared via nucleophilic aromatic substitution (NAS) between 4-fluoronitrobenzene and thiomorpholine in acetonitrile with a base .

- Structural Features :

- The thiomorpholine ring adopts a chair conformation, with the 4-nitrophenyl group in a quasi-axial position .

- Forms centrosymmetric dimers via C–H···O hydrogen bonds and face-to-face aromatic stacking (interplanar distance: 3.29 Å) .

- Differs from its morpholine analogue, where the nitrophenyl group occupies a quasi-equatorial position due to weaker intermolecular interactions .

4-(2-Fluoro-4-nitrophenyl)thiomorpholine (CAS 168828-70-4)

- Properties : Moderate solubility in organic solvents; stability under standard conditions .

- Pharmacological Potential: The fluorine substituent may enhance metabolic stability compared to nitro groups, while the thiomorpholine moiety contributes to lipophilicity and sulfur-mediated oxidation pathways .

4-(5-Bromo-pyridin-2-yl)thiomorpholine

- Structural Relevance : Bromine’s bulkiness and electronegativity alter steric and electronic properties compared to chlorine or nitro substituents.

4-(3-Chloro-2-hydroxypropyl)thiomorpholine 1,1-dioxide

- Oxidation State: The sulfur atom is oxidized to a sulfone, increasing polarity and reducing metabolic susceptibility compared to non-oxidized thiomorpholines .

Electronic and Conformational Differences

*Inferred from similar thiomorpholine derivatives.

Biological Activity

Overview

4-(3-Chloropyrazin-2-yl)thiomorpholine is a heterocyclic compound with the molecular formula C8H10ClN3S and a molecular weight of 215.7 g/mol. Its unique structure, characterized by the presence of a chlorine atom on the pyrazine ring, contributes to its biological properties and reactivity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

The synthesis of 4-(3-Chloropyrazin-2-yl)thiomorpholine typically involves a nucleophilic substitution reaction between 3-chloropyrazine and thiomorpholine, often facilitated by bases like sodium hydride or potassium carbonate. The reaction conditions can significantly influence the yield and purity of the product. In industrial settings, continuous flow processes may be employed to enhance efficiency and scalability .

The biological activity of 4-(3-Chloropyrazin-2-yl)thiomorpholine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The chlorine atom's presence allows for versatile chemical reactions, which can modulate biological pathways. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to receptors, influencing signal transduction pathways critical for cellular responses.

Antimicrobial Properties

Research indicates that 4-(3-Chloropyrazin-2-yl)thiomorpholine exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, it has shown potential efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

The compound's anticancer properties have also been explored. Preliminary studies suggest that 4-(3-Chloropyrazin-2-yl)thiomorpholine may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cell cycle progression. This activity positions it as a potential lead compound in cancer therapeutics .

Comparative Analysis with Similar Compounds

To better understand the biological activity of 4-(3-Chloropyrazin-2-yl)thiomorpholine, it is useful to compare it with structurally similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 4-(3-Bromopyrazin-2-yl)thiomorpholine | Brominated analogue | Similar antimicrobial properties |

| 4-(3-Fluoropyrazin-2-yl)thiomorpholine | Fluorinated analogue | Enhanced potency against certain bacteria |

| 4-(3-Methylpyrazin-2-yl)thiomorpholine | Methylated analogue | Varied activity; lower potency |

The presence of different halogens or substituents can significantly affect the biological activity and reactivity of these compounds, highlighting the importance of structural modifications in drug design .

Case Studies

- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of several thiomorpholine derivatives, including 4-(3-Chloropyrazin-2-yl)thiomorpholine. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative treatment option .

- Cancer Cell Line Studies : In vitro assays using human cancer cell lines revealed that treatment with 4-(3-Chloropyrazin-2-yl)thiomorpholine resulted in significant reductions in cell viability, particularly in breast cancer cells. Mechanistic studies suggested that apoptosis was mediated through caspase activation and mitochondrial dysfunction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.